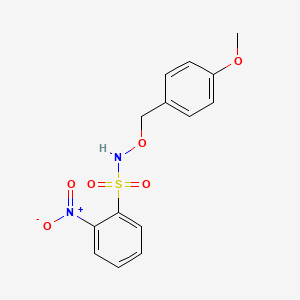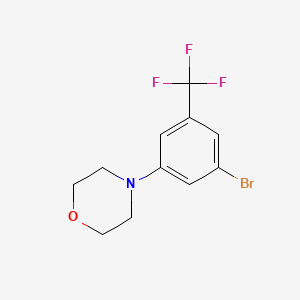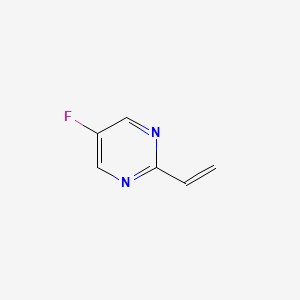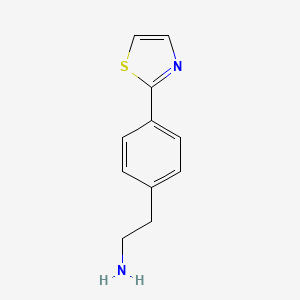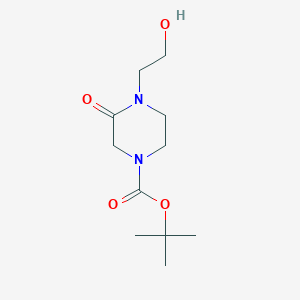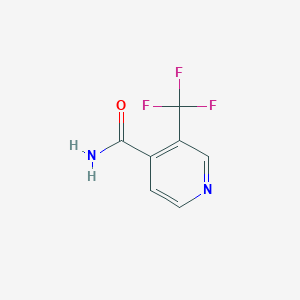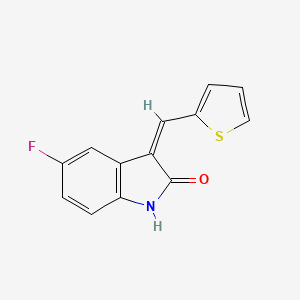![molecular formula C19H16N2O2 B1404271 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylen]-1,3-dihydro-2H-indol-2-on CAS No. 856435-23-9](/img/structure/B1404271.png)
3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylen]-1,3-dihydro-2H-indol-2-on
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized .Chemical Reactions Analysis
The plausible mechanism is depicted in Scheme 13, which started through the nucleophilic addition of hydrazine hydrate 36 to phthalic anhydride 35 to yield intermediate 38, followed by the dehydration reaction to form phthalhydrazide 39 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen signifikante antivirale Eigenschaften aufweisen. Zum Beispiel haben bestimmte Indolderivate eine inhibitorische Wirkung gegen das Influenzavirus A und das Coxsackie-Virus B4 gezeigt . Die strukturellen Merkmale von Indolderivaten, wie das Vorhandensein einer Methoxygruppe und einer Methylenbrücke, können zu ihrer Wechselwirkung mit viralen Komponenten beitragen, was möglicherweise die Replikation oder die Assemblierung hemmt.
Antikrebsaktivität
Der Indolkern ist ein häufiges Merkmal vieler Verbindungen mit Antikrebs-Potenzial. Einige Indolderivate haben Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter HT-29 und K562 . Die fragliche Verbindung könnte auf ihre Fähigkeit untersucht werden, Apoptose zu induzieren oder die Zellproliferation in Krebszellen zu hemmen.
Anti-mikrobielle Aktivität
Indolderivate sind auch für ihre antimikrobielle Wirksamkeit bekannt. Sie können so konzipiert werden, dass sie bestimmte Bakterien- oder Pilzstämme angreifen, die Zellwandsynthese stören oder essentielle Enzyme beeinträchtigen . Dies macht sie wertvoll für die Entwicklung neuer Antibiotika oder Antimykotika.
Entzündungshemmende Aktivität
Die entzündungshemmenden Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Behandlung von Erkrankungen wie Arthritis oder Asthma . Sie können wirken, indem sie die Immunantwort modulieren oder die Synthese von pro-inflammatorischen Zytokinen hemmen.
Antidiabetische Aktivität
Forschungen haben gezeigt, dass Indolderivate antidiabetische Wirkungen haben können, indem sie die Insulinsekretion oder -empfindlichkeit beeinflussen . Sie können auch eine Rolle bei der Bewältigung von Komplikationen im Zusammenhang mit Diabetes spielen, wie oxidativer Stress oder Entzündungen.
Antimalaria-Aktivität
Indolverbindungen wurden auf ihr Potenzial zur Bekämpfung von Malaria untersucht . Sie könnten den Lebenszyklus des Plasmodium-Parasiten stören oder Enzyme hemmen, die für sein Überleben entscheidend sind.
Neuroprotektive Aktivität
Indole haben sich im Bereich des Neuroprotektors als vielversprechend erwiesen und könnten bei der Behandlung neurodegenerativer Erkrankungen helfen . Sie könnten neuronale Zellen vor Schäden schützen oder Reparaturmechanismen im Nervensystem stimulieren.
Enzyminhibition
Indolderivate können als Inhibitoren für verschiedene Enzyme wirken, wie z. B. Aldosereduktase, die an diabetischen Komplikationen beteiligt ist . Durch die Hemmung solcher Enzyme könnten diese Verbindungen zur Vorbeugung oder Behandlung von Krankheiten eingesetzt werden, die aus einer Überaktivität von Enzymen resultieren.
Wirkmechanismus
Target of Action
The compound 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin , which is a key process in cell division.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that indole derivatives can influence cell division and survival.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction leads to the arrest of cells in the G2/M phase of the cell cycle, thereby inducing apoptosis . Additionally, this compound has been found to interact with multiple receptors, exhibiting high affinity and specificity .
Cellular Effects
The effects of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process . This disruption leads to cell cycle arrest and subsequent cell death. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including those involved in apoptosis and cell survival . It also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one in laboratory settings have been studied extensively. It has been found to be relatively stable under ambient conditions . Its effects on cellular function can change over time. Long-term exposure to this compound has been shown to result in sustained cell cycle arrest and apoptosis in cancer cells . In in vitro studies, the compound maintains its activity over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At lower doses, it exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation . At higher doses, it can cause toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation through various enzymatic reactions, leading to the formation of metabolites that may also exhibit biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
(3E)-3-[(5-methoxy-1-methylindol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-11-12(15-10-13(23-2)7-8-18(15)21)9-16-14-5-3-4-6-17(14)20-19(16)22/h3-11H,1-2H3,(H,20,22)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWMJSNFXWRTC-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



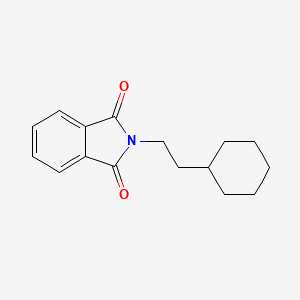
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
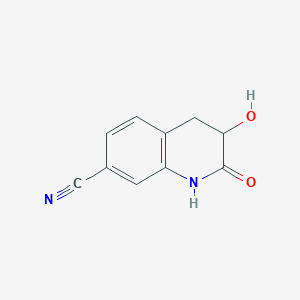
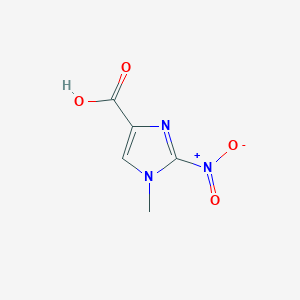
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
